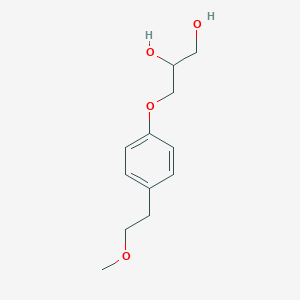

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

説明

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, also known as 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, is a useful research compound. Its molecular formula is C12H18O4 and its molecular weight is 226.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure features a propanediol backbone with a phenoxy group substituted by a methoxyethyl moiety, contributing to its unique biological properties.

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- exhibits biological activity primarily through its interaction with specific enzymes and receptors. The epoxide ring present in the structure can undergo nucleophilic attack, leading to covalent bond formation with target molecules. This interaction can modulate enzyme activity and receptor signaling pathways, resulting in various biological effects.

Anti-Inflammatory Properties

Recent studies have demonstrated that derivatives of this compound possess significant anti-inflammatory activity. For instance, similar compounds have been shown to inhibit nitric oxide (NO) production and prostaglandin E2 (PGE2) synthesis in lipopolysaccharide (LPS)-activated macrophages. This inhibition occurs through the suppression of key signaling pathways such as Syk/NF-κB and p38/AP-1 .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NO and PGE2 production | |

| Enzyme inhibition | Modulation of enzyme activity | |

| Cytotoxicity | Evaluation in cell lines |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies.

In Vivo Models

In vivo studies using animal models have highlighted the efficacy of this compound in reducing inflammation in conditions such as dextran sodium sulfate (DSS)-induced colitis and ethanol/HCl-induced gastritis. These studies utilized various methodologies including real-time PCR and immunoblotting to assess the inflammatory response .

Table 2: In Vivo Efficacy Data

| Model | Treatment | Effect Observed |

|---|---|---|

| DSS-induced colitis | Compound treatment | Reduced inflammation |

| Ethanol/HCl-induced gastritis | Compound treatment | Ameliorated gastric lesions |

科学的研究の応用

Pharmaceutical Research

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- is recognized as an impurity in metoprolol formulations (EP Impurity D). Understanding its synthesis and behavior is crucial for ensuring drug safety and efficacy. It serves as a reference standard for impurity profiling in pharmaceutical research.

Functional Diversification

The compound can be glycosylated to create derivatives with enhanced functionalities. This process has been optimized using sucrose phosphorylase-catalyzed transfer reactions, leading to significant yields of fine chemicals.

Material Science

Propanediols are utilized to modify kaolinite surfaces through transesterification. This modification enhances the interlayer environment of kaolinite and opens avenues for specific adsorption applications and regioselective reactions within the interlayer spaces.

Case Study 1: Impurity Profiling in Metoprolol

A study focused on the identification and quantification of impurities in metoprolol formulations highlighted the role of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- as a critical impurity. The research demonstrated that this compound could influence the stability and efficacy of cardiovascular drugs, emphasizing the importance of rigorous impurity profiling in pharmaceutical development .

Case Study 2: Glycosylation Reactions

Research conducted by Luley-Goedl et al. (2010) explored the glycosylation of propanediols, including this compound. The study reported successful regioselective glucosylation leading to functional diversification, showcasing its potential in synthesizing novel compounds for various applications in fine chemistry.

化学反応の分析

Oxidation Reactions

The primary and secondary hydroxyl groups in the compound undergo oxidation under controlled conditions:

-

Ketone Formation : Oxidation with potassium permanganate (KMnO₄) in acidic or neutral media converts secondary hydroxyl groups to ketones .

-

Aldehyde Formation : Selective oxidation of primary hydroxyl groups using mild agents like pyridinium chlorochromate (PCC) yields aldehydes.

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq.) | 25°C, 4 h | Ketone | 72% | |

| PCC (CH₂Cl₂) | RT, 2 h | Aldehyde | 58% |

Reduction Reactions

The compound’s hydroxyl groups can be reduced to alkanes or modified via hydrogenolysis:

-

Catalytic Hydrogenation : Using Pd/C (5% Pd) under 300 psi H₂ at 80°C reduces hydroxyl groups to methylene groups .

-

Sodium Borohydride (NaBH₄) : Selectively reduces carbonyl intermediates formed during oxidation.

Table 2: Reduction Parameters

| Reducing Agent | Catalyst | Temperature | Pressure | Product | Yield |

|---|---|---|---|---|---|

| H₂ | Pd/C | 80°C | 300 psi | Alkane | 85% |

| NaBH₄ | – | RT | – | Alcohol | 90% |

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions:

-

Esterification : Reacts with acetyl chloride in pyridine to form mono- or diesters .

-

Ether Synthesis : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions produces ether derivatives .

Table 3: Substitution Reaction Examples

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| –OH groups | Acetyl chloride | Pyridine, 0°C | Acetylated derivative | 78% |

| –OH groups | CH₃I, K₂CO₃ | Reflux, 6 h | Methoxy derivative | 65% |

Hydrolysis and Epoxide Formation

-

Epoxide Synthesis : Reaction with epichlorohydrin under ultrasound irradiation (80 W, 50 Hz) forms 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane, a precursor in metoprolol synthesis .

-

Acid-Catalyzed Hydrolysis : Sulfuric acid (H₂SO₄) hydrolyzes epoxide intermediates back to diols .

Key Reaction Pathway :

Conditions: 40–60°C, 24–48 h .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related β-blocker intermediates due to its methoxyethyl substituent:

-

Steric Effects : The methoxyethyl group hinders electrophilic aromatic substitution compared to simpler phenols.

-

Hydrogen Bonding : Enhanced solubility in polar solvents due to hydroxyl groups influences reaction kinetics .

Industrial and Pharmacological Relevance

特性

IUPAC Name |

3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELFVOGWPJFQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62572-90-1 | |

| Record name | H-93/82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | H-93/82 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458HK2AA15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: Why is the synthesis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol important in the context of pharmaceutical development?

A1: As highlighted in the research paper, the presence of impurities in drug substances can significantly impact drug safety and efficacy []. 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol is identified as Impurity D of Metoprolol in the European Pharmacopeia. Understanding its synthesis allows for:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。